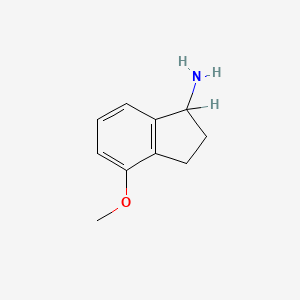

4-methoxy-2,3-dihydro-1H-inden-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXMRMSUOHVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966770 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52372-96-0 | |

| Record name | 2,3-Dihydro-4-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52372-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methoxy-2,3-dihydro-1H-inden-1-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methoxy-2,3-dihydro-1H-inden-1-amine. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases like Parkinson's disease.

Core Physical and Chemical Properties

This compound is typically handled and stored as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below for easy reference.

| Property | This compound (Free Base) | This compound HCl |

| Synonyms | 4-methoxy-1-aminoindane | (R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride |

| CAS Number | 3016741 (generic), 10277-74-4 ((R)-enantiomer) | 41566-80-7 (racemic), 1391437-20-9 ((R)-enantiomer) |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol |

| Appearance | - | White hygroscopic powder |

| Melting Point | - | ~185-190 °C (with decomposition) |

| Solubility | - | Highly soluble in water and polar organic solvents |

| Storage | - | Store in tightly sealed containers under dry conditions, below 25 °C, protected from humidity |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the identification and characterization of this compound. While a complete experimental dataset is not publicly available, the expected spectral characteristics can be inferred from the known properties of similar amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the indane ring system. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear further downfield.[1]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indane core.

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending vibration is also anticipated around 1580-1650 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (163.22). Fragmentation patterns would likely involve the loss of the amino group or cleavage of the indane ring. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reductive amination of its corresponding ketone precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one (also known as 4-methoxy-1-indanone).

Precursor Synthesis: 4-methoxy-2,3-dihydro-1H-inden-1-one

A common method for the synthesis of 4-methoxy-1-indanone is the methylation of 4-hydroxy-1-indanone.

-

Reaction:

-

Experimental Protocol:

-

To a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in dimethylformamide (1.5 L) at 0 °C under a nitrogen atmosphere, methyl iodide (69 mL) is added dropwise over 15 minutes.[3]

-

The reaction mixture is stirred at room temperature for 24 hours.[3]

-

The mixture is then partitioned between methylene chloride and water.[3]

-

The organic layer is washed with water and 2% aqueous NaOH, and then dried over anhydrous sodium sulfate.[3]

-

The solvent is removed in vacuo, and the resulting residue is recrystallized from hot methanol to yield 4-methoxy-1-indanone as a solid with a melting point of 104-106 °C.[3]

-

Synthesis of this compound via Reductive Amination

This process typically involves two main steps: the formation of an intermediate imine or oxime, followed by its reduction to the amine.

-

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

-

Experimental Protocol (General):

-

Oxime Formation: 4-methoxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to facilitate the condensation reaction, forming 4-methoxy-1-indanone oxime.

-

Reduction: The isolated oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed. A common laboratory-scale method involves the use of sodium borohydride in a protic solvent. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) can be utilized.

-

Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the reducing agent and byproducts. This often involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final amine.

-

Biological Activity and Signaling Pathways

Derivatives of this compound are potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control. In neurodegenerative conditions such as Parkinson's disease, the levels of dopamine in the brain are depleted.

Mechanism of Action of MAO-B Inhibitors:

By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain, thereby increasing its concentration and availability in the synaptic cleft. This enhancement of dopaminergic neurotransmission helps to alleviate the motor symptoms of Parkinson's disease.

Signaling Pathway:

The inhibition of MAO-B has downstream effects on cellular signaling pathways. Increased dopamine levels can lead to the activation of dopamine receptors, which are G protein-coupled receptors that modulate various intracellular signaling cascades, including the cAMP/PKA and PLC/IP3/DAG pathways. Furthermore, MAO-B inhibitors may exert neuroprotective effects by reducing the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines by MAO-B.

-

MAO-B Inhibition Signaling Diagram:

Caption: Simplified signaling pathway of MAO-B inhibition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its hydrochloride salt. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For the hydrochloride salt, which is a hygroscopic powder, care should be taken to avoid inhalation of dust.

This technical guide provides a foundational understanding of this compound. Further research and experimental validation are encouraged for specific applications.

References

An In-depth Technical Guide to (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral intermediate in the synthesis of pharmacologically active molecules, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs). This document details its chemical identity, physicochemical properties, synthesis, and its role in medicinal chemistry.

Chemical Identity and Properties

(R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine salt. The stereospecificity of the (R)-enantiomer is crucial for its application in the development of targeted therapeutics.

CAS Number: The assignment of a definitive CAS number for the (R)-enantiomer has been subject to some ambiguity in publicly available databases. The most frequently cited CAS numbers for the (R)-enantiomer hydrochloride salt are 1391437-20-9 and 1217445-49-2 [1][2]. For the racemic mixture of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, the CAS number is 41566-80-7 .

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 194-196 °C | |

| Solubility | Soluble in water | |

| Purity | Typically ≥98% | [3] |

Synthesis and Chiral Resolution

The synthesis of (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that begins with the preparation of the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic this compound

The common synthetic route to the racemic amine involves the following key steps, starting from 4-methoxy-1-indanone.

Step 1: Oximation of 4-methoxy-1-indanone

The synthesis begins with the conversion of 4-methoxy-1-indanone to its corresponding oxime. This is a standard reaction in organic chemistry.

-

Experimental Protocol:

-

Dissolve 4-methoxy-1-indanone in a suitable solvent, such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride to the solution.

-

The reaction is typically carried out at elevated temperatures (reflux) to ensure complete conversion.

-

Upon completion, the reaction mixture is cooled, and the product, 4-methoxy-2,3-dihydro-1H-inden-1-one oxime, is isolated, often by precipitation or extraction.

-

Step 2: Reduction of the Oxime

The oxime is then reduced to the corresponding primary amine.

-

Experimental Protocol:

-

The oxime is dissolved in a suitable solvent, such as ethanol or methanol.

-

A reducing agent, commonly sodium borohydride in the presence of a catalyst (e.g., nickel chloride) or catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), is used to reduce the oxime functional group.

-

The reaction yields racemic this compound.

-

The crude product is purified using standard techniques like distillation or chromatography.

-

Chiral Resolution of the Racemic Amine

The separation of the (R) and (S) enantiomers is the most critical step for the intended pharmaceutical applications. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.

-

Experimental Protocol using a Chiral Acid (e.g., Tartaric Acid Derivative):

-

The racemic this compound is dissolved in a suitable solvent, such as methanol or ethanol.

-

An enantiomerically pure chiral acid, such as L-(+)-tartaric acid or one of its derivatives, is added to the solution. This results in the formation of a mixture of two diastereomeric salts: [(R)-amine]-[(L)-acid] and [(S)-amine]-[(L)-acid].

-

Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This process is known as fractional crystallization.

-

The crystalline diastereomeric salt is isolated by filtration.

-

The desired (R)-amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide solution), followed by extraction with an organic solvent.

-

Finally, the purified (R)-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

-

Table 2: Key Reagents and Their Roles in Synthesis and Resolution

| Reagent | Role | Step |

| 4-methoxy-1-indanone | Starting material | Oximation |

| Hydroxylamine hydrochloride | Oximation agent | Oximation |

| Sodium borohydride / H₂-Pd/C | Reducing agent | Reduction of Oxime |

| L-(+)-Tartaric acid | Chiral resolving agent | Chiral Resolution |

| Sodium hydroxide | Base for liberation of free amine | Chiral Resolution |

| Hydrochloric acid | Formation of the hydrochloride salt | Final Salt Formation |

Role in Medicinal Chemistry: An Intermediate for SNRIs

(R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other mood disorders[4]. They act by blocking the reuptake of the neurotransmitters serotonin and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission[4].

Mechanism of Action of SNRIs

The general mechanism of action for drugs synthesized from this intermediate is depicted below.

Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.

Experimental Workflows

The overall process from the starting material to the final chiral amine hydrochloride can be visualized as a series of sequential operations.

Caption: Synthetic Workflow for (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

Conclusion

(R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a fundamentally important chiral building block in medicinal chemistry. Its synthesis, while involving standard organic chemistry transformations, requires careful control of the chiral resolution step to ensure high enantiomeric purity. The primary utility of this compound lies in its role as a precursor to potent and selective serotonin-norepinephrine reuptake inhibitors, highlighting its significance in the development of treatments for depression and other neurological disorders. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

- 1. 1391437-20-9|(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. knownchemical.com [knownchemical.com]

- 3. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

4-methoxy-2,3-dihydro-1H-inden-1-amine molecular structure and weight

An In-Depth Technical Guide to 4-methoxy-2,3-dihydro-1H-inden-1-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and drug development. The document details its molecular structure, physicochemical properties, and synthesis, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of indane characterized by a methoxy group at the 4-position and an amine group at the 1-position of the indane core. The presence of a chiral center at the C-1 position means the compound can exist as (R) and (S) enantiomers.

Physicochemical Data

The quantitative properties of this compound and its common hydrochloride salt are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | References |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₄ClNO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | 199.68 g/mol | [1][4] |

| Monoisotopic Mass | 163.09972 Da | - | [1] |

| CAS Number | 1217445-49-2 ((R)-enantiomer) | 41566-80-7 (racemate), 1391437-20-9 ((R)-enantiomer) | [3][5] |

| Appearance | - | White hygroscopic powder | |

| Melting Point | - | 185-190 °C (with decomposition) | |

| Solubility | - | Highly soluble in water and polar organic solvents |

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting the central nervous system.

-

Monoamine Oxidase B (MAO-B) Inhibitors: Derivatives of this amine have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B.[6] These inhibitors are investigated for the treatment of neurodegenerative disorders such as Parkinson's disease.[6]

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The compound is utilized as an intermediate in the synthesis of SNRIs, a class of antidepressants.

-

Muscarinic Receptor Modulators: It is a starting material for preparing indane-based modulators of muscarinic receptors, which are targets for various diseases.

-

Dopamine Receptor Agonists: The core indane structure is related to other dopamine receptor agonists like RDS-127, which have been studied for their central effects.[7]

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the reductive amination of the corresponding ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one.

General Protocol: Reductive Amination of 4-methoxy-2,3-dihydro-1H-inden-1-one

-

Oxime Formation: The precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to reflux for several hours to form the corresponding oxime.

-

Reduction of the Oxime: The formed 4-methoxy-2,3-dihydro-1H-inden-1-one oxime is then reduced to the target amine. A variety of reducing agents can be employed for this step. A common method involves the use of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., TiCl₄) can be used, although this may require anhydrous conditions.[8]

-

Work-up and Isolation: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves filtration, extraction with an organic solvent, and subsequent purification. The final product can be isolated as the free base or converted to a more stable salt, such as the hydrochloride, by treatment with hydrochloric acid.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final, high-purity compound.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow from the ketone precursor to the final amine product.

Caption: Synthetic route to this compound.

References

- 1. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound,hydrochloride price & availability - MOLBASE [molbase.com]

- 3. knownchemical.com [knownchemical.com]

- 4. Buy 4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride [smolecule.com]

- 5. (R)-4-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE HYDROCHLORIDE | 1391437-20-9 [chemicalbook.com]

- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RDS-127 - Wikipedia [en.wikipedia.org]

- 8. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

Spectroscopic Data for 4-methoxy-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Introduction

4-methoxy-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative. The structural characterization of such molecules is crucial in medicinal chemistry and drug development. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~6.80 | t | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.50 | t | 1H | CH-NH₂ |

| 3.85 | s | 3H | OCH₃ |

| ~2.90 | m | 1H | CH₂ |

| ~2.75 | m | 1H | CH₂ |

| ~2.40 | m | 1H | CH₂ |

| ~1.90 | m | 1H | CH₂ |

| ~1.60 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Ar-C-O |

| ~145.0 | Ar-C |

| ~128.0 | Ar-C |

| ~121.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~109.0 | Ar-CH |

| ~58.0 | CH-NH₂ |

| 55.3 | OCH₃ |

| ~35.0 | CH₂ |

| ~30.0 | CH₂ |

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050-3000 | Medium | Ar-H stretch |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Medium | N-H bend (primary amine) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | Ar-O-C stretch (asymmetric) |

| 1040 | Medium | Ar-O-C stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion Species |

| 164.1070 | [M+H]⁺ |

| 186.0889 | [M+Na]⁺ |

| 181.1335 | [M+NH₄]⁺ |

| 162.0924 | [M-H]⁻ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

Instrumentation: The spectra are recorded on a 400 or 500 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[4]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.[3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.[5]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[6]

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[7]

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.[8] A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.[9]

-

Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.[10] The sample solution is introduced into the source via direct infusion or through a liquid chromatography (LC) system.[11]

-

Data Acquisition: The mass spectrometer is operated in either positive or negative ion detection mode. The key parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, are optimized to achieve maximum signal intensity.[11]

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any adducts or fragments. High-resolution mass spectrometry can be used to determine the elemental composition.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. amherst.edu [amherst.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Solubility Profile of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a qualitative description of its solubility and detailed, adaptable experimental protocols for researchers to determine its precise solubility parameters.

Overview of Solubility

This compound hydrochloride is described as a white hygroscopic powder. Qualitatively, it is reported to be highly soluble in water and polar organic solvents[1]. As an amine hydrochloride salt, its solubility is expected to be pH-dependent, generally exhibiting higher solubility in acidic to neutral aqueous solutions.

Predicted Solubility in Common Solvents

While specific quantitative data is unavailable, the following table summarizes the expected solubility of this compound hydrochloride in a range of common laboratory solvents, based on its chemical properties and general solubility principles of amine hydrochlorides.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | The hydrochloride salt form enhances aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Expected to be readily soluble in physiological buffers. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for a wide range of organic compounds. |

| Ethanol | Polar Protic | Soluble | Polar organic solvents are generally good solvents for this compound. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, expected to be a suitable solvent. |

| Dichloromethane | Nonpolar | Low to Insoluble | As a salt, it is unlikely to be soluble in nonpolar organic solvents. |

| Diethyl Ether | Nonpolar | Low to Insoluble | Expected to have poor solubility in nonpolar ethers. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two common experimental approaches are employed in drug discovery and development: kinetic and thermodynamic solubility assays. The following are detailed protocols that can be adapted for this compound hydrochloride.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is often used for initial screening of compounds.

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a short incubation period. The concentration at which precipitation occurs is determined as the kinetic solubility.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[2]

-

Detection of Precipitation: The presence of precipitate can be determined by several methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[3][4]

-

Direct UV Spectroscopy: The plate is centrifuged to pellet the precipitate, and the absorbance of the supernatant is measured.[3][4]

-

Filtration and Analysis: The solutions are filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS.[2]

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This method is more time-consuming but provides more accurate and relevant data for formulation and biopharmaceutical assessment.

Principle: An excess of the solid compound is equilibrated with a solvent for an extended period until the concentration of the dissolved compound in the solution reaches a constant value.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired solvent (e.g., water, PBS of various pH values) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A standard curve is generated using solutions of known concentrations.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity.

-

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. enamine.net [enamine.net]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide on the Hygroscopic Nature and Stability of 4-methoxy-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature and stability of 4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research. Understanding these properties is critical for the handling, formulation, and storage of this compound to ensure its quality, safety, and efficacy in drug development.

Hygroscopic Nature

This compound, particularly in its hydrochloride salt form, is known to be a hygroscopic solid.[1] This means it has a tendency to attract and absorb moisture from the surrounding environment. The absorbed water can significantly impact the material's physical and chemical properties, potentially leading to issues such as changes in crystal structure, degradation, and altered dissolution rates.[2][3][4]

Quantitative Assessment of Hygroscopicity

To quantify the hygroscopic nature of this compound, several analytical techniques can be employed. Dynamic Vapor Sorption (DVS) is a primary method used to measure the extent and rate of water uptake at various relative humidity (RH) levels.[5][6][7]

Table 1: Representative Dynamic Vapor Sorption (DVS) Data for this compound HCl

| Relative Humidity (%) | Water Uptake (% w/w) |

| 0 | 0.0 |

| 10 | 0.1 |

| 20 | 0.2 |

| 30 | 0.4 |

| 40 | 0.8 |

| 50 | 1.5 |

| 60 | 2.5 |

| 70 | 4.0 |

| 80 | 6.5 |

| 90 | 9.0 |

Note: This data is illustrative and represents typical behavior for a hygroscopic amine hydrochloride salt.

The water content of the compound can be precisely determined using Karl Fischer titration, a standard method for water quantification.[2][4][8][9][10] Thermogravimetric Analysis (TGA) can also provide information on the loss of volatiles, including water, as a function of temperature.[1][11][12][13][14]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy over its shelf life.[15] For this compound, its hygroscopic nature is closely linked to its chemical stability, as the presence of water can accelerate degradation pathways.[2]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16][17][18][19][20] These studies involve exposing the compound to conditions more severe than those it would encounter during storage.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 h | 8.2 | Impurity A, Impurity B |

| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 h | 5.5 | Impurity C |

| Oxidative (3% H₂O₂, RT) | 24 h | 12.1 | Impurity D, Impurity E |

| Thermal (80 °C) | 7 days | 3.8 | Impurity F |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 1.5 | Impurity G |

Note: This data is illustrative and represents a potential degradation profile for this type of compound.

Long-Term and Accelerated Stability

Long-term and accelerated stability studies are conducted under controlled temperature and humidity conditions as per ICH guidelines to establish the retest period and recommended storage conditions.[21]

Table 3: Representative Stability Data for this compound under ICH Conditions

| Storage Condition | Timepoint | Assay (%) | Total Impurities (%) |

| Long-Term (25 °C / 60% RH) | 0 months | 99.8 | 0.2 |

| 3 months | 99.7 | 0.3 | |

| 6 months | 99.6 | 0.4 | |

| 12 months | 99.4 | 0.6 | |

| Accelerated (40 °C / 75% RH) | 0 months | 99.8 | 0.2 |

| 3 months | 99.2 | 0.8 | |

| 6 months | 98.5 | 1.5 |

Note: This data is illustrative and demonstrates a typical stability trend for a hygroscopic compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hygroscopicity Assessment

Caption: Workflow for Hygroscopicity Assessment.

Dynamic Vapor Sorption (DVS):

-

Place 5-10 mg of the sample into the DVS instrument.

-

Equilibrate the sample at 0% relative humidity until a stable weight is achieved.

-

Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH), allowing the sample to equilibrate at each step.

-

Decrease the relative humidity in a similar stepwise manner back to 0% RH.

-

Record the change in sample mass at each RH step to generate a sorption-desorption isotherm.

Karl Fischer Titration:

-

Prepare and standardize the Karl Fischer titrator according to the instrument's manual.

-

Accurately weigh a suitable amount of the sample and introduce it into the titration cell containing a suitable solvent.

-

Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.

-

Calculate the water content based on the volume of titrant consumed.

Stability Testing

Caption: Workflow for Stability Testing.

Forced Degradation Studies:

-

Acid and Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with an acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Store the solid sample in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method: A typical stability-indicating method would involve a reversed-phase HPLC system with UV detection. The method should be capable of separating the parent compound from all potential degradation products.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength.

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This compound is a hygroscopic compound, and its stability is influenced by the presence of moisture. The illustrative data presented herein highlights the importance of controlling humidity during the handling and storage of this material. It is recommended to store this compound in well-sealed containers with a desiccant, protected from light and elevated temperatures. The experimental protocols provided offer a framework for the systematic evaluation of its hygroscopic nature and stability, which is essential for successful drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 5. skpharmteco.com [skpharmteco.com]

- 6. news-medical.net [news-medical.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. Karl Fischer water content titration - Scharlab [scharlab.com]

- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. improvedpharma.com [improvedpharma.com]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. medcraveonline.com [medcraveonline.com]

- 17. rjptonline.org [rjptonline.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 20. pharmtech.com [pharmtech.com]

- 21. fdaghana.gov.gh [fdaghana.gov.gh]

Potential Biological Activity of 4-methoxy-2,3-dihydro-1H-inden-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-2,3-dihydro-1H-inden-1-amine is a synthetic intermediate with a molecular structure that suggests potential interactions with various biological targets. While direct pharmacological data on this specific compound is limited in publicly available literature, its application in the synthesis of several classes of centrally active agents implies that its core structure may confer some degree of biological activity. This technical guide consolidates the available information on this compound and its derivatives to explore its potential pharmacological profile. The document outlines its putative roles as a modulator of monoamine transporters, monoamine oxidase, and muscarinic receptors. Detailed experimental protocols for assessing these potential activities are provided, alongside visualizations of relevant signaling pathways to guide future research and drug discovery efforts.

Introduction

This compound hydrochloride is a white, hygroscopic powder utilized in pharmaceutical research as a key intermediate. Its chemical structure, featuring a methoxy-substituted indane ring and a primary amine, makes it a valuable building block for creating a diverse range of pharmacologically active molecules. The electron-donating nature of the methoxy group may be beneficial for receptor binding. This compound has been instrumental in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic compounds, and indane-based muscarinic receptor modulators. Furthermore, derivatives of the parent structure, 2,3-dihydro-1H-inden-1-amine, have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] This guide will delve into the potential biological activities of the core molecule based on the known pharmacology of the compounds it is used to synthesize.

Potential Biological Activities and Data

Direct quantitative biological data for this compound is not extensively reported in the scientific literature. However, based on its use as a synthetic precursor, its potential to interact with the following targets can be inferred. The table below summarizes these potential activities, with the explicit understanding that these are extrapolated from the activities of its derivatives.

| Potential Target | Potential Biological Effect | Quantitative Data (IC50, Ki, etc.) |

| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake | Not Reported |

| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Not Reported |

| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Not Reported |

| Monoamine Oxidase A (MAO-A) | Inhibition of MAO-A activity | Not Reported |

| Monoamine Oxidase B (MAO-B) | Inhibition of MAO-B activity | Not Reported |

| Muscarinic Acetylcholine Receptors | Modulation of receptor activity | Not Reported |

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols can be employed.

Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional inhibition of this compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Stably express human SERT, NET, or DAT in a suitable cell line (e.g., HEK293). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.

-

Incubation and Filtration: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Methodology: Synaptosomal Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.

-

Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of this compound. Initiate the uptake by adding a radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

-

Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity accumulated within the synaptosomes.

-

Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

Methodology: Fluorometric Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues rich in these enzymes (e.g., human placenta for MAO-A, bovine liver for MAO-B).

-

Assay Reaction: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compound. Initiate the reaction by adding a suitable substrate (e.g., kynuramine or p-tyramine) and a probe that detects the production of hydrogen peroxide (e.g., Amplex Red).

-

Detection: Measure the fluorescence generated over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.

-

Data Analysis: Determine the IC50 values for the inhibition of MAO-A and MAO-B activity.

Muscarinic Receptor Binding Assay

Objective: To evaluate the binding affinity of this compound for different subtypes of muscarinic acetylcholine receptors (M1-M5).

Methodology: Radioligand Competition Binding Assay

-

Receptor Source: Utilize cell membranes from cell lines individually expressing each of the five human muscarinic receptor subtypes (e.g., CHO-K1 cells).

-

Binding Reaction: Incubate the cell membranes with a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine) and a range of concentrations of the test compound.

-

Incubation and Separation: Allow the reaction to reach equilibrium and then separate the bound and free radioligand by rapid filtration.

-

Quantification and Analysis: Measure the radioactivity on the filters and calculate the IC50 and Ki values for each receptor subtype.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

Caption: Potential modulation of monoamine transporter signaling.

References

Early-Stage Research on 4-Methoxy-2,3-dihydro-1H-inden-1-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into analogs of 4-methoxy-2,3-dihydro-1H-inden-1-amine. This core structure serves as a versatile scaffold in medicinal chemistry, with derivatives showing potential as modulators of various neurological targets. This document outlines the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, drawing from research on related indane and phenylalkylamine analogs.

Introduction

The 2,3-dihydro-1H-inden-1-amine scaffold is a rigid analog of phenethylamine, a core structure in many neuropharmacologically active compounds. The introduction of a methoxy group at the 4-position, as seen in this compound, significantly influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Research into analogs of this core structure has primarily focused on its potential as monoamine oxidase (MAO) inhibitors and as ligands for serotonin receptors, particularly the 5-HT2A subtype.

This compound hydrochloride is utilized in pharmaceutical research as an intermediate for serotonin-norepinephrine reuptake inhibitors and in the synthesis of certain anxiolytic compounds.[1] It also serves as a starting material for preparing indane-based muscarinic receptor modulators.[1]

Synthetic Strategies

The synthesis of this compound analogs typically begins with a substituted indanone. A general synthetic workflow is outlined below.

General Experimental Protocol: Oximation and Reduction

A common route to the primary amine involves the formation of an oxime from the corresponding indanone, followed by reduction.

-

Oxime Formation: The substituted 4-methoxy-1-indanone is dissolved in a suitable solvent (e.g., ethanol, pyridine). An excess of hydroxylamine hydrochloride is added, often in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the HCl. The reaction mixture is typically heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon cooling, the product is often precipitated by the addition of water and collected by filtration.

-

Reduction of the Oxime: The resulting oxime is then reduced to the primary amine. Various reducing agents can be employed. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol or acetic acid. Alternatively, chemical reducing agents such as sodium borohydride (NaBH₄) in the presence of a Lewis acid, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Pharmacological Targets and Structure-Activity Relationships (SAR)

Research on analogs of this compound has primarily explored their activity as monoamine oxidase (MAO) inhibitors and serotonin 5-HT2A receptor ligands.

Monoamine Oxidase (MAO) Inhibition

Elevated levels of monoamine oxidase B (MAO-B) in the brain are associated with Parkinson's disease, making it a key target for anti-Parkinsonian drugs.[2] Derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated as potent and selective hMAO-B inhibitors.[2]

A fragment-based drug design strategy has been employed to link the rasagiline (an established MAO-B inhibitor with an indane core) scaffold to hydrophobic fragments, targeting a hydrophobic pocket in the entrance cavity of hMAO-B.[2]

Table 1: MAO-B Inhibitory Activity of Selected 2,3-Dihydro-1H-inden-1-amine Derivatives

| Compound | Linker (X) | R | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (hMAO-A/hMAO-B) |

| Rasagiline | - | H | 8.2 | >10000 | >1220 |

| D1 | -OCH₂- | 4-Fluorophenyl | 15.3 | >10000 | >654 |

| D2 | -SCH₂- | 4-Fluorophenyl | 21.7 | >10000 | >461 |

| D14 | -OCH₂CH₂O- | 4-Fluorophenyl | 9.8 | >10000 | >1020 |

Data is illustrative and based on findings for related rasagiline derivatives.

The selectivity profile of these compounds suggests that further development could lead to more potent and highly selective hMAO-B inhibitors.[2]

Serotonin 5-HT2A Receptor Activity

The 5-HT2A receptor is a key target for psychedelic drugs and some atypical antipsychotics. The rigid framework of the indane ring system makes it an interesting scaffold for exploring 5-HT2A receptor interactions. While direct data on a series of this compound analogs is limited, SAR can be inferred from studies on structurally related phenylalkylamines.

For analogs of 1-(2,5-dimethoxyphenyl)isopropylamine, the nature of the substituent at the 4-position of the phenyl ring has a significant impact on 5-HT2A receptor affinity and functional activity. Increased lipophilicity and the electron-withdrawing nature of the 4-position substituent are correlated with rat 5-HT2 receptor affinity.[3]

Table 2: Binding Affinities of Methoxy-Substituted Indatraline Analogs at Monoamine Transporters

| Compound | Substitution | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| Indatraline | None | 1.3 ± 0.1 | 0.53 ± 0.05 | 3.1 ± 0.4 |

| 13a | 4-Methoxy | 1.3 ± 0.2 | 16 ± 2 | 26 ± 3 |

| 13b | 5-Methoxy | 7.9 ± 0.9 | 8.5 ± 0.8 | 32 ± 4 |

| 13c | 6-Methoxy | 3.9 ± 0.5 | 1.4 ± 0.2 | 1.9 ± 0.3 |

| 13d | 7-Methoxy | 23 ± 3 | 136 ± 15 | 105 ± 12 |

| 13e | 4,5-Dimethoxy | 11 ± 1 | 24 ± 3 | 74 ± 9 |

| 13f | 5,6-Dimethoxy | 5.8 ± 0.7 | 18 ± 2 | 41 ± 5 |

Data from a study on methoxy derivatives of indatraline, a related but different indane scaffold, illustrates the impact of methoxy substitution on transporter affinity.[4]

In Vitro and In Vivo Evaluation

In Vitro Assays

A standard battery of in vitro assays is necessary to characterize the pharmacological profile of novel this compound analogs.

Binding Assays: Radioligand binding assays are crucial for determining the affinity of the compounds for their intended targets (e.g., hMAO-A, hMAO-B, 5-HT receptor subtypes) and for off-target liability screening. These assays typically involve incubating the test compound with a preparation of cells or tissues expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

Functional Assays: Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors like the 5-HT2A receptor, this can be assessed by measuring downstream signaling events, such as calcium mobilization or inositol phosphate turnover. For enzymes like MAO, functional assays involve measuring the inhibition of the enzyme's catalytic activity using a substrate that produces a fluorescent or chromogenic product.

Metabolic Stability Assays: Early assessment of metabolic stability is critical. This is often done by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.

In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

Pharmacokinetic Studies: Initial pharmacokinetic studies in animal models (e.g., rodents) are conducted to determine parameters such as bioavailability, plasma protein binding, brain penetration, and half-life.

Pharmacodynamic and Efficacy Models: For potential MAO-B inhibitors, efficacy can be evaluated in animal models of Parkinson's disease, such as the MPTP-induced mouse model. For compounds targeting the 5-HT2A receptor, behavioral models like the head-twitch response in rodents can be used to assess in vivo agonist activity.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel neuropharmacological agents. The available research on related structures indicates that modifications to this core can yield potent and selective inhibitors of MAO-B and ligands for serotonin receptors. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a comprehensive structure-activity relationship profile and to identify lead candidates for further preclinical development. Detailed experimental protocols and thorough in vitro and in vivo characterization will be crucial for advancing our understanding of this chemical space.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of various pharmaceutical agents. The document details its discovery and historical context, focusing on its role as a building block for compounds targeting neurotransmitter systems. A detailed experimental protocol for its synthesis via reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one is provided, along with a thorough characterization of the compound and its precursor. This guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis and application of this important scaffold.

Introduction

This compound is a primary amine derivative of the indane scaffold, a privileged structure in medicinal chemistry. Its utility lies in its role as a versatile intermediate for the synthesis of a range of biologically active molecules. Notably, it serves as a crucial component in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and muscarinic receptor modulators, both significant classes of drugs for treating central nervous system disorders.[1] The methoxy substitution on the aromatic ring can influence the electronic properties and binding affinities of the final drug molecules.

While the definitive first synthesis of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the development of pharmaceuticals requiring the 1-amino-4-methoxyindane core. The primary route to its synthesis involves the reductive amination of its corresponding ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor is presented in Table 1.

Table 1: Physicochemical Data

| Property | This compound Hydrochloride | 4-Methoxy-2,3-dihydro-1H-inden-1-one |

| CAS Number | 41566-80-7[1] | 13336-31-7[2] |

| Molecular Formula | C₁₀H₁₄ClNO[1] | C₁₀H₁₀O₂[2] |

| Molecular Weight | 199.68 g/mol [1] | 162.19 g/mol [2] |

| Appearance | White hygroscopic powder[1] | Solid |

| Melting Point | 185-190 °C (with decomposition)[1] | 105-107 °C (decomposes) |

| Solubility | Highly soluble in water and polar organic solvents[1] | Soluble in hot methanol |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-1-indanone. The first step involves the methylation of the hydroxyl group to yield 4-methoxy-2,3-dihydro-1H-inden-1-one, which is then converted to the target amine via reductive amination.

Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-one

Experimental Protocol:

To a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in dimethylformamide (1.5 L), methyl iodide (69 mL) is added dropwise over 15 minutes at 0°C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 24 hours. Following this, the mixture is partitioned between methylene chloride and water. The organic layer is washed with water and 2% aqueous sodium hydroxide, and subsequently dried over anhydrous sodium sulfate. The dried solution is filtered and concentrated under reduced pressure. The resulting residue is dissolved in hot methanol, and upon cooling, the product precipitates. The precipitate is collected by filtration and recrystallized from methanol to yield 4-methoxy-2,3-dihydro-1H-inden-1-one as a solid.[3]

Yield: Not explicitly reported in the cited source.

Synthesis of this compound

The conversion of the ketone to the primary amine is achieved through reductive amination. This process involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction.

Generalized Experimental Protocol (based on common reductive amination procedures):

In a reaction vessel, 4-methoxy-2,3-dihydro-1H-inden-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred to facilitate the formation of the imine intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Note: A specific, detailed protocol with precise quantities and yields for this exact transformation was not found in the surveyed literature. The above protocol is a general representation of the likely synthetic method.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Spectroscopy | 4-Methoxy-2,3-dihydro-1H-inden-1-one | This compound |

| ¹H NMR | Aromatic protons, methoxy protons (-OCH₃), and aliphatic protons of the indanone core. | Aromatic protons, methoxy protons (-OCH₃), aliphatic protons of the indane core, a methine proton at the 1-position, and amine protons (-NH₂). |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon (C=O), a methoxy carbon, and aliphatic carbons. | Aromatic carbons, a methoxy carbon, aliphatic carbons, and a carbon bearing the amino group. |

| IR (cm⁻¹) | Aromatic C-H stretching, aliphatic C-H stretching, a strong C=O stretching band, and C-O stretching. | Aromatic C-H stretching, aliphatic C-H stretching, N-H stretching (typically two bands for a primary amine), N-H bending, and C-N stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₀H₁₀O₂. | Molecular ion peak corresponding to C₁₀H₁₃NO. |

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various drug candidates. Its utility is highlighted in its application for creating compounds that modulate key targets in the central nervous system.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

This compound is a documented intermediate in the synthesis of SNRIs.[1] SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other conditions. They act by blocking the reuptake of the neurotransmitters serotonin and norepinephrine, thereby increasing their synaptic concentrations.

Muscarinic Receptor Modulators

The indane scaffold is also utilized in the development of muscarinic receptor modulators.[1] Muscarinic acetylcholine receptors are involved in regulating a wide range of physiological functions, and their modulation is a therapeutic strategy for various diseases, including Alzheimer's disease and schizophrenia.

Workflow and Logical Relationships

The synthesis of this compound and its subsequent use as a pharmaceutical intermediate can be visualized as a clear workflow.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, providing a scaffold for the development of potent neurological drugs. While its historical discovery is not prominently detailed, its synthesis from 4-methoxy-1-indanone via reductive amination is a well-established strategy. This guide has provided a comprehensive overview of its properties, a detailed protocol for the synthesis of its precursor, and a generalized method for its own preparation. The provided information and workflow diagrams offer a solid foundation for researchers and drug development professionals working with this important class of compounds. Further research into optimizing the reductive amination step and exploring new applications for this versatile intermediate is warranted.

References

Methodological & Application

Synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine from 4-methoxy-1-indanone

Application Note and Protocol

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of primary amines is a cornerstone of medicinal chemistry and drug development. 4-methoxy-2,3-dihydro-1H-inden-1-amine is a valuable building block and intermediate in the synthesis of various pharmaceutically active compounds, including serotonin-norepinephrine reuptake inhibitors and anxiolytics.[1] One of the most efficient and widely used methods for synthesizing this compound from its corresponding ketone, 4-methoxy-1-indanone, is through reductive amination.

This application note provides detailed protocols and comparative data for the synthesis of this compound via the reductive amination of 4-methoxy-1-indanone. The process involves the conversion of the ketone into an amine through an intermediate imine, which is then reduced.[2][3] This one-pot reaction is favored for its operational simplicity and the avoidance of harsh alkylating agents.[4][5]

Reaction Principle and Workflow

Reductive amination is a two-stage process that is typically performed in a single pot.

-

Imine Formation: The carbonyl group of 4-methoxy-1-indanone reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. This is a reversible reaction, and the equilibrium is often driven towards the imine by removing water or using a large excess of the aminating agent.[2]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a reducing agent to yield the final primary amine.[3] A key requirement is the use of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[6]

The overall transformation is as follows:

-

Starting Material: 4-methoxy-1-indanone

-

Intermediate: 4-methoxy-2,3-dihydro-1H-inden-1-imine

-

Product: this compound

Below is a diagram illustrating the general experimental workflow.

Caption: General workflow for reductive amination.

Methodologies and Reagent Comparison

The choice of ammonia source, reducing agent, and solvent significantly impacts the reaction's efficiency, selectivity, and yield. Several common conditions for reductive amination are summarized below.

| Ammonia Source | Reducing Agent | Solvent | Typical Conditions | Advantages & Considerations |

| Ammonium Acetate | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | RT, 12-24 h | Highly selective for imine reduction; NaBH₃CN is toxic and requires careful handling.[7] |

| Ammonium Formate | Palladium on Carbon (Pd/C) | Methanol (MeOH) | 60-80 °C, 12-24 h | Uses a transfer hydrogenation approach; avoids borohydride reagents. |

| Aqueous Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | RT, 12-24 h | STAB is a mild, selective, and less toxic alternative to NaBH₃CN, but is water-sensitive.[2][7] |

| Aqueous Ammonia | Sodium Borohydride (NaBH₄) & Ti(iPrO)₄ | Ethanol (EtOH) | 0 °C to RT, 6-12 h | NaBH₄ is inexpensive but can reduce the ketone; Ti(iPrO)₄ acts as a Lewis acid and dehydrating agent to promote imine formation.[8] |

| Ammonium Formate | Cp*Ir Complexes (Catalyst) | - | 80 °C, 24 h | Catalytic transfer hydrogenation where ammonium formate is both the nitrogen and hydrogen source.[8][9] |

Detailed Experimental Protocol

This protocol describes the synthesis using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent, a widely cited and reliable method.

4.1 Materials and Equipment

-

4-methoxy-1-indanone (C₁₀H₁₀O₂)

-

Ammonium acetate (CH₃COONH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Condenser (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2 Safety Precautions

-

Sodium cyanoborohydride (NaBH₃CN) is highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

-

Methanol and Dichloromethane are flammable and volatile. Work in a fume hood and avoid sources of ignition.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.3 Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-methoxy-1-indanone (e.g., 5.0 g, 1.0 equiv) and ammonium acetate (e.g., 23.7 g, 10.0 equiv).

-

Dissolution: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Imine Formation: Allow the solution to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cautiously add sodium cyanoborohydride (e.g., 2.3 g, 1.2 equiv) to the solution in small portions over 15 minutes. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

-

Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of water.

-

Work-up - pH Adjustment & Extraction: Acidify the aqueous mixture to pH ~2 by the slow addition of 1 M HCl. This protonates the product amine and hydrolyzes any remaining reducing agent. Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic impurities.

-

Work-up - Basification & Extraction: Basify the aqueous layer to pH ~10-12 with 1 M NaOH. Extract the product into dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or solid.

-